molecular formula C7H5BrClNO B1338502 4-Bromo-alpha-chlorobenzaldoxime CAS No. 29203-58-5

4-Bromo-alpha-chlorobenzaldoxime

Cat. No. B1338502
CAS RN: 29203-58-5
M. Wt: 234.48 g/mol
InChI Key: ZOPFQZFNZNMZEF-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-alpha-chlorobenzaldoxime is a chemical compound with the formula C6H4BrClNO. It is a colorless, volatile liquid that is used in organic synthesis and in the manufacture of pharmaceuticals, dyes, and pesticides. It is also used as a reagent in the synthesis of other compounds. 4-Bromo-alpha-chlorobenzaldoxime is a brominated derivative of benzaldoxime, and is used in a variety of organic reactions.

Scientific Research Applications

Synthetic Chemistry Applications

  • Development of Radiosensitizing Agents : Research on brominated nucleotide analogues, such as 5-Bromo-2'-deoxyuridine (BrdU), aims to sensitize tumor cells to ionizing radiation, particularly under hypoxic conditions. Newer analogues like 4-bromo- and 5-bromopyridone versions of BrdU are being developed to generate cross-links in duplex DNA selectively under anoxic conditions, showing potential for improved radiosensitization in cancer therapy (Rudra et al., 2015).

  • Hetero-Diels-Alder Reactions : Alpha-aryl-beta-monohalo-alpha-nitrosoethylenes, including bromo and chloro analogs, have been utilized in hetero-Diels-Alder reactions to synthesize diastereoselective 6-substituted 3-aryl-4-halo-5,6-dihydro-4H-1,2-oxazines. This demonstrates the compound's role in creating structurally complex and stereochemically rich molecules, which are valuable in organic synthesis (Yoon et al., 2001).

Biological Studies

  • Estrogenic Activity of Brominated Compounds : Polybrominated diphenyl ethers (PBDEs) and hydroxylated PBDEs (HO-PBDEs), including compounds with bromo substituents, have been evaluated for their estrogenic and anti-estrogenic potencies in vitro. Some PBDE congeners and HO-PBDEs exhibit agonistic activity towards estrogen receptors, indicating potential environmental and health implications due to their presence in wildlife and humans (Meerts et al., 2001).

Materials Science

  • Green Chemistry in Synthesis : An innovative approach using glucose as a clean and renewable reductant for the Pd-nanoparticle-catalyzed reductive homocoupling of bromo- and chloroarenes in water has been demonstrated. This method highlights the use of sustainable resources in chemical synthesis, promoting environmentally friendly procedures in creating biaryl compounds (Monopoli et al., 2010).

properties

IUPAC Name

(1Z)-4-bromo-N-hydroxybenzenecarboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPFQZFNZNMZEF-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/O)/Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40498366
Record name 4-Bromo-N-hydroxybenzene-1-carboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-alpha-chlorobenzaldoxime

CAS RN

29203-58-5
Record name 4-Bromo-N-hydroxybenzene-1-carboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-N-hydroxybenzene-1-carbonimidoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.